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  • Product: 8-Bromoisoquinoline-1,3(2H,4H)-dione
  • CAS: 1934420-59-3

Core Science & Biosynthesis

Foundational

The 8-Bromo-Homophthalimide Scaffold: Molecular Formulas, Weights, and Derivatization Strategies in Drug Discovery

Executive Summary In modern medicinal chemistry, identifying rigid, functionalizable core scaffolds is critical for efficient diversity-oriented synthesis. The homophthalimide (isoquinoline-1,3(2H,4H)-dione) framework ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, identifying rigid, functionalizable core scaffolds is critical for efficient diversity-oriented synthesis. The homophthalimide (isoquinoline-1,3(2H,4H)-dione) framework has emerged as a highly privileged pharmacophore. Specifically, the 8-bromo-homophthalimide derivative provides an exceptional starting point for drug discovery[1]. The strategic positioning of the bromine atom at the C-8 position offers an orthogonal synthetic handle for palladium-catalyzed cross-couplings, independent of the nucleophilic C-4 carbon and the modifiable N-2 imide position. This technical whitepaper details the physicochemical metrics, mechanistic causality, and validated protocols for utilizing 8-bromo-homophthalimide derivatives in target-directed drug development.

Structural Identity and Physicochemical Metrics

Tracking precise molecular formulas and weights is fundamental when navigating Lipinski’s Rule of Five, particularly when dealing with heavy halogens like bromine. The core unsubstituted 8-bromo-homophthalimide inherently carries a molecular weight (MW) of ~240 Da. As functionalization occurs—whether via N-alkylation to improve solubility or C-4 spiroannulation to increase structural rigidity—molecular weights can quickly approach the 500 Da threshold[2].

Data Presentation: Physicochemical Derivatization Matrix

The table below summarizes the theoretical molecular weights and formulas of the core 8-bromo-homophthalimide and its synthetically relevant derivatives.

Derivative / Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mechanistic / Synthetic Function
8-Bromo-homophthalimide (Core)

240.05Base precursor; provides unhindered access to C-4 and N-2.
N-Methyl-8-bromo-homophthalimide

254.08Reduces intermolecular H-bonding; improves solubility in organic solvents for cross-coupling.
N-Phenyl-8-bromo-homophthalimide

316.15Precursor for rigid spiro-naphthalenones and highly lipophilic kinase inhibitors.
4,4,8-Tribromo-homophthalimide

397.85Highly electrophilic intermediate; reacts with binucleophiles to generate C-4 spiro-isoquinolines[2].
8-(4-Fluorophenyl)-homophthalimide

255.25Product of Suzuki coupling; serves as a bioisosteric mimic in PARP-1 inhibition assays.

Orthogonal Reactivity and Mechanistic Utility

The value of the 8-bromo-homophthalimide scaffold lies in its three distinct vectors of functionalization , which can be addressed sequentially without protecting group manipulations:

  • N-2 Imide Position : Highly acidic (pKa ~9-10). Can be easily N-alkylated or arylated to tune the molecule's pharmacokinetic profile.

  • C-4 Methylene Position : The active methylene group is highly nucleophilic. It can undergo Knoevenagel condensations, diazo-transfer reactions, or exhaustive bromination (yielding 4,4-dibromo derivatives) to set the stage for complex spiroannulation[2].

  • C-8 Bromine Handle : An electrophilic site primed for transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig).

Causality Check: Why place the bromine at C-8 rather than C-6 or C-7? The C-8 position is geometrically adjacent to the C-1 carbonyl. Incorporating an aryl group at C-8 via cross-coupling creates severe steric interactions, forcing the incoming aryl ring out of the isoquinoline plane. This defined 3D topology is highly prized in binding narrow enzyme pockets, such as those found in Poly(ADP-ribose) polymerases (PARP)[3].

Target Pathway & Reaction Logic Diagram

The Graphviz diagram below outlines the diverging synthetic workflows possible from the core scaffold.

G A 8-Bromo-homophthalic Anhydride (Precursor) B 8-Bromo-homophthalimide (Core Scaffold) A->B  Primary Amine, Glacial AcOH, Δ   C N-Alkylation / Arylation (Vector 1) B->C  Base, R-X (e.g., MeI)   D C-4 Spiroannulation / Condensation (Vector 2) B->D  Base, Binucleophiles / Diazo Reagents   E C-8 Pd-Catalyzed Cross-Coupling (Vector 3) C->E  Pd(dppf)Cl2, Boronic Acids, Base   G Anticancer Spiro-Naphthalenones D->G  Conformational Restriction   F PARP-1 / Caspase-3 Inhibitors E->F  Enzyme Pocket Optimization  

Workflow illustrating the orthogonal functionalization vectors of 8-bromo-homophthalimide derivatives.

Validated Experimental Protocols

As a self-validating system, a chemical protocol must include built-in diagnostics (In-Process Controls - IPCs) that confirm the mechanistic success of the reaction before proceeding.

Protocol A: Synthesis of N-Substituted 8-Bromo-Homophthalimides

Objective: Condense 8-bromo-homophthalic anhydride with a primary amine to establish the stable imide core[2].

Methodology :

  • Activation & Nucleophilic Attack : Suspend 8-bromo-homophthalic anhydride (1.0 eq) in glacial acetic acid (0.2 M).

    • Causality: Glacial acetic acid serves a dual role. It is an excellent solvent for the anhydride and acts as a mild protic catalyst, protonating the anhydride carbonyls to increase their electrophilicity toward the incoming amine.

  • Amine Addition : Slowly add the desired primary amine (1.1 eq). The reaction will form an intermediate amic acid.

  • Dehydrative Cyclization : Heat the reaction mixture to reflux (120 °C) for 4–6 hours. The thermal energy, combined with the protic solvent, drives the elimination of water, closing the ring.

  • Self-Validating IPC : Analyze an aliquot via ATR-IR spectroscopy. The reaction is complete when the broad, overlapping anhydride C=O stretches (~1780 and 1740

    
    ) are entirely replaced by distinct imide C=O stretches (~1710 and 1670 
    
    
    
    ).
  • Workup : Cool to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

Protocol B: C-8 Functionalization via Suzuki-Miyaura Coupling

Objective: Install a bulky aryl group at the C-8 position to mimic the pharmacophore geometry of known PARP inhibitors.

Methodology :

  • System Purging : In a dry Schlenk flask, combine N-methyl-8-bromo-homophthalimide (1.0 eq), an arylboronic acid (1.5 eq), and

    
     (3.0 eq). Evacuate and backfill the flask with Argon three times.
    
  • Catalyst Introduction : Add

    
     (0.05 eq) under a steady stream of Argon.
    
    • Causality: The 8-bromo position on the isoquinoline ring is heavily sterically shielded by the adjacent C-1 carbonyl. A bulky, bidentate ligand like dppf is strictly required to force the palladium center into an active conformation for oxidative addition without decomposing into palladium black.

  • Solvent Addition & Reflux : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The aqueous component is necessary to dissolve the carbonate base and generate the active hydroxypalladate intermediate. Heat to 90 °C for 12 hours.

  • Self-Validating IPC : Perform LC-MS analysis. The brominated starting material exhibits a characteristic 1:1 isotopic doublet (

    
     and 
    
    
    
    ) due to
    
    
    and
    
    
    . The reaction is validated when this doublet completely disappears, replaced by a single mass peak corresponding to the cross-coupled product.
  • Purification : Filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Translational Application in Medicinal Chemistry

Derivatives of 8-bromo-homophthalimides are primarily utilized to design conformationally restricted therapeutic agents[1].

  • PARP-1 Inhibition: Compounds based on the isoquinoline-1,3-dione core act as highly potent, NAD+-competitive, and reversible inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. PARP Inhibitor XIV (an isoquinolinedione derivative) possesses an

    
     of 45 nM. Utilizing the 8-bromo-homophthalimide as a building block allows developers to append lipophilic handles that penetrate the deep hydrophobic pockets of the PARP enzyme, which is a validated strategy in the treatment of BRCA-mutated breast and ovarian cancers.
    
  • Caspase-3 Modulation and Apoptosis: Structural analogs derived from cross-coupling at the C-8 position have shown profound nanomolar efficacy as non-peptide, small-molecule inhibitors of Caspase-3, directly altering apoptotic pathways in cancer cell lines[3].

  • Spiro-Naphthalenones: By converting the C-4 active methylene into a spiro-center using the bromo-precursor, chemists generate robust architectures that interrogate protein targets through highly specific three-dimensional geometries.

The 8-bromo-homophthalimide scaffold remains a keystone intermediate, enabling synthetic chemists to traverse vast chemical spaces with high atom-economy and predictable site-selectivity.

References

1.[2] El-Gaby, M.S.A., et al. "Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity." Molecules / MDPI. URL: 2. Yang, C., et al. "Synthesis of homophthalimide spironaphthalenones through[5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides." Organic Chemistry Frontiers / RSC Publishing. URL: 3.[3] Benchchem Application Notes. "Application Notes and Protocols: Pyrrolo[3,4-c]isoquinoline-1,3-diones in Medicinal Chemistry." Benchchem. URL: 4. Sigma-Aldrich. "PARP Inhibitor XIV." Sigma-Aldrich Product Catalog. URL: 5.[1] Krzeczyński, P., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC / NIH. URL:

Sources

Exploratory

Advanced Synthetic Scaffolds in Targeted Protein Degradation and Kinase Inhibition: A Literature Review of 8-Bromoisoquinoline-1,3(2H,4H)-dione

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Domain: Medicinal Chemistry, Targeted Protein Degradation (TPD), Kinase Modulators Executive Summary In contemporary medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Domain: Medicinal Chemistry, Targeted Protein Degradation (TPD), Kinase Modulators

Executive Summary

In contemporary medicinal chemistry, the transition from classical inhibitors to proximity-inducing modalities—such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues—requires highly modular pharmacophore scaffolds. 8-Bromoisoquinoline-1,3(2H,4H)-dione (CAS: 1934420-59-3) represents a master synthetic node in this paradigm. While not a standalone therapeutic, this halogenated heterocycle acts as a pre-activated precursor for developing powerful biological modulators[1].

The structural union of the isoquinoline-1,3(2H,4H)-dione core (an expanded analog of the classical phthalimide) and a bromine atom at the C-8 position provides a dual-action scaffold:

  • The Core: Dictates high-affinity binding to specific biological targets, primarily the Cereblon (CRBN) E3 ubiquitin ligase[2] and Cyclin-Dependent Kinase 4 (CDK4)[3].

  • The C-8 Bromine: Acts as a strictly defined vector for late-stage palladium-catalyzed functionalization, allowing the attachment of variable linker-ligand domains without disrupting the primary pharmacophore binding[4].

As a Senior Application Scientist, this guide synthesizes the literature surrounding this core, detailing the structural causality behind its biological activity, and providing field-validated protocols for its integration into modern drug discovery pipelines.

Structural Rationale & Molecular Causality

The Isoquinolinedione Core vs. Phthalimide

The clinical success of immunomodulatory imide drugs (IMiDs) like lenalidomide and thalidomide established the glutarimide-phthalimide structure as the gold standard for binding the CRBN-DDB1 complex. However, classical IMiDs suffer from off-target degradation of zinc finger proteins (e.g., SALL4), leading to teratogenicity[4][5].

Replacing the five-membered phthalimide ring with the six-membered isoquinoline-1,3(2H,4H)-dione (homophthalimide) ring subtly alters the steric bulk and dihedral angle of the molecule[2]. This expansion alters the ternary complex architecture, allowing researchers to "tune" the degradation profile—either enhancing the degradation of targets like IKZF1/3 in multiple myeloma or abolishing zinc-finger off-target effects entirely when developing highly selective PROTACs[4].

The Strategic 8-Bromo Substitution

The choice of a bromine atom at the C-8 position (ortho to the C-1 carbonyl) is a deliberate synthetic strategy.

  • Causality: The C–Br bond possesses a lower bond dissociation energy compared to C–Cl, facilitating highly efficient oxidative addition by Palladium(0) catalysts at room or mild temperatures.

  • Vector Trajectory: When the isoquinolinedione core is bound within the tri-tryptophan pocket of CRBN, the C-8 position points directly toward the solvent-exposed channel[6]. This makes it the ideal anchor point for attaching PEG or alkyl PROTAC linkers; linker extension from C-8 avoids steric clashes with the E3 ligase surface, thereby preserving nanomolar binding affinity.

PROTAC_Pathway PROTAC PROTAC (8-Substituted Isoquinolinedione) Ternary Ternary Complex Formation PROTAC->Ternary Binds via Glutarimide CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruited POI Target Protein (e.g., IKZF3, CDK4) POI->Ternary Targeted via C-8 Linker Ubiquitin Polyubiquitination Cascade Ternary->Ubiquitin Catalyzes Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Directs to

Figure 1: Mechanism of Action for 8-Bromoisoquinoline-1,3(2H,4H)-dione derived PROTACs in Targeted Protein Degradation.

Core Biological Applications

Cereblon (CRBN) Modulation

Recent studies have demonstrated that 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives act as highly potent CRBN modulators[2]. For example, compound 10a (synthesized from the 8-amino derivative, which itself is derived from an 8-bromo/nitro precursor) demonstrated profound antiproliferative activity against multiple myeloma cell lines (NCI-H929 and U239) while exhibiting virtually no toxicity to normal human peripheral blood mononuclear cells (PBMCs)[2]. These derivatives induce G0/G1 cell cycle arrest and trigger the ubiquitination and degradation of IKZF1 and IKZF3[2].

Selective CDK4 Inhibition

Beyond E3 ligases, the isoquinoline-1,3(2H,4H)-dione scaffold is a privileged motif for kinase inhibition. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones are potent and highly selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of cell cycle progression and a major oncology target[3]. SAR data indicate that the basic isoquinolinedione core mimics ATP, hydrogen-bonding within the kinase hinge region, while substitutions around the ring drive selectivity for CDK4 over CDK1 and CDK2[3].

Quantitative Biological Data Presentation

The table below consolidates the structure-activity relationship (SAR) and biological metrics of representative isoquinoline-1,3(2H,4H)-dione derivatives derived from the literature[2].

Target / AssayCell Line / MatrixMetricReadout for Derivative 10a*Clinical Benchmark (Lenalidomide)
Antiproliferative Activity NCI-H929 (Myeloma)IC₅₀2.25 µM~1.5 - 3.0 µM
Antiproliferative Activity U239 (Myeloma)IC₅₀5.86 µMVariable
Cytokine Inhibition (TNF-α) LPS-stimulated PBMCIC₅₀0.76 µM~0.1 - 1.0 µM
CRBN Binding Affinity Recombinant CRBNIC₅₀ (TR-FRET)4.83 µM~1.5 - 2.5 µM
Cytotoxicity Normal Human PBMCCC₅₀> 20.0 µM> 20.0 µM

*Note: Derivative 10a refers to 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione.

Validated Experimental Protocols

The following methodologies detail the self-validating workflows required to functionalize the 8-Bromoisoquinoline-1,3(2H,4H)-dione scaffold and evaluate its biological binding.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination of 8-Bromoisoquinoline-1,3(2H,4H)-dione

Purpose: To attach an amine-terminated PROTAC linker to the C-8 position. Causality: A bulky, electron-rich phosphine ligand (e.g., XPhos) is utilized to stabilize the Pd(0) species and accelerate the reductive elimination step, preventing the competitive dehalogenation of the core.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 8-Bromoisoquinoline-1,3(2H,4H)-dione (1.0 eq), the desired amine-PEG-linker (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the bromide). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents catalyst deactivation.

  • Reaction: Heat the sealed tube to 90°C and stir for 12 hours.

  • Validation (In-Process): Monitor completion via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2 of equal intensity) and the appearance of the product mass confirms successful conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Synthetic_Workflow Start 8-Bromoisoquinoline- 1,3(2H,4H)-dione Core Pd_Catalysis Buchwald-Hartwig Cross-Coupling Start->Pd_Catalysis Pd2(dba)3, XPhos Linker Attachment of PROTAC Linker (PEG) Pd_Catalysis->Linker C-N Bond Formation POI_Ligand Conjugation to POI Ligand (e.g., JQ1) Linker->POI_Ligand Click/Amidation Final Bivalent Degrader (Active PROTAC) POI_Ligand->Final HPLC Purification

Figure 2: Modular synthetic workflow leveraging the C-8 Bromine vector for PROTAC construction.

Protocol 2: TR-FRET Assay for CRBN Binding Validation

Purpose: To validate the binding affinity of synthesized derivatives to the CRBN-DDB1 complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because the time delay (typically 50–100 µs) prior to signal measurement eliminates short-lived autofluorescent background noise generated by complex small-molecule structures, ensuring exceptional signal-to-noise ratios.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Complex Assembly: Add 50 nM of recombinant N-terminally His-tagged CRBN-DDB1 complex to a 384-well microplate.

  • Tracer & Antibody Addition: Add 100 nM of a Cy5-labeled lenalidomide tracer (Acceptor) and 2 nM of a Europium-labeled anti-His antibody (Donor).

  • Compound Incubation: Dispense the isoquinolinedione derivatives at varying concentrations (10-point serial dilution, 100 µM to 0.1 nM). Include DMSO as a negative control and unlabeled lenalidomide as a positive displacement control.

  • Incubation & Readout: Incubate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium. Expose the plate to a 337 nm laser pulse and read emissions at 615 nm (Europium) and 665 nm (Cy5).

  • Validation/Data Analysis: The reduction in the 665/615 emission ratio indicates displacement of the tracer. Fit the data to a 4-parameter logistic (4PL) model to generate absolute IC₅₀ values.

References

  • Liu, Y., Song, Y., Xu, Y., & Lu, H. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640–1648.[Link][2]

  • Tu, W. H., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507–3525.[Link][3]

  • Du, G., et al. (2022). Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs. Cell Chemical Biology, 29(10), 1479-1493.e10.[Link][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 349435, 1,3(2H,4H)-isoquinolinedione.[Link][7]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 8-Bromoisoquinoline-1,3(2H,4H)-dione

Process Optimization and Synthetic Protocol for the Suzuki-Miyaura Coupling of 8-Bromoisoquinoline-1,3(2H,4H)-dione Isoquinoline-1,3(2H,4H)-diones and their functionalized derivatives act as privileged scaffolds in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Process Optimization and Synthetic Protocol for the Suzuki-Miyaura Coupling of 8-Bromoisoquinoline-1,3(2H,4H)-dione

Isoquinoline-1,3(2H,4H)-diones and their functionalized derivatives act as privileged scaffolds in modern drug development, specifically recognized for their potential as selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) and broadly as antiproliferative agents[1][2]. Synthesizing C8-aryl derivatives involves utilizing 8-bromoisoquinoline-1,3(2H,4H)-dione as a key building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, due to severe peri-steric hindrance and substrate acidity, standard textbook coupling conditions frequently fail, resulting in low yields and catalyst poisoning.

This guide details the causal relationships governing these challenges and provides a field-proven, self-validating microwave protocol to achieve high-yielding conversions.

Mechanistic Causality & Reaction Design

The cross-coupling of 8-bromoisoquinoline-1,3(2H,4H)-dione is governed by two major substrate-specific hurdles:

  • Substrate Acidity and Base Depletion: The 1,3-dione system possesses a highly acidic imide nitrogen (N2-H) and a moderately activated methylene group (C4-H2). In the standard Suzuki-Miyaura mechanism, the base is essential for the activation of the boronic acid and for halide exchange on the Pd(II) intermediate[3]. If only standard stoichiometric amounts of base (1.5–2.0 equivalents) are used, the acidic protons of the substrate rapidly consume the base to form an unreactive enolate/imidate salt. To rescue the catalytic cycle, a strict surplus of base (3.6 to 4.0 equivalents of K₂CO₃) is required[4].

  • Peri-Steric Hindrance: The carbon-bromine bond at the 8-position sits directly peri to the C1 carbonyl oxygen. This extreme steric crowding restricts the bite angle of incoming palladium catalysts, significantly raising the activation energy required for both oxidative addition and reductive elimination. Consequently, prolonged conventional heating results in proto-deboronation of the boronic acid partner and palladium black precipitation. Transitioning to microwave (MW) irradiation at 150 °C drastically accelerates the kinetic profile, enabling complete conversion in 30 minutes before degradation pathways can dominate[4].

Catalytic Cycle & Mechanistic Pathway

G Pd0 Pd(0) Active Species e.g., [Pd(PPh3)2] OxAdd Oxidative Addition [Ar-Pd(II)-Br] Complex Pd0->OxAdd Substrate 8-Bromoisoquinoline-1,3-dione (Sterically Hindered Substrate) Substrate->OxAdd Oxidative Addition BaseEx Base Exchange Requires excess K2CO3 due to acidic N-H/C-H OxAdd->BaseEx TransMet Transmetalation with Aryl-B(OH)2 BaseEx->TransMet RedElim Reductive Elimination (Overcomes Peri-Sterics) TransMet->RedElim Ar-B(OH)2 RedElim->Pd0 Regeneration Product 8-Arylisoquinoline-1,3(2H,4H)-dione RedElim->Product Product Release

Suzuki-Miyaura cycle adapted for the steric and electronic demands of the 1,3-dione substrate.

Optimization Profiling (Quantitative Data)

To emphasize the necessity of the tailored parameters, the table below contrasts standard library-synthesis conditions against the optimized protocol required for the 8-bromoisoquinoline-1,3-dione core.

ParameterStandard ConditionOptimized ProtocolMechanistic Rationale for Optimization
Base Load 1.5 – 2.0 equiv K₂CO₃3.6 – 4.0 equiv K₂CO₃ Overcomes base-depletion caused by the highly acidic N-H and C4-H₂ protons of the 1,3-dione ring.
Solvent DMF or TolueneEtOH / H₂O (1:1) Superior microwave energy absorption; complete solvation of high-concentration inorganic bases.
Thermal Energy Oil Bath (90 °C, 18 h)Microwave (150 °C, 30 min) Rapidly overcomes the elevated activation energy barrier imposed by the C8 peri-steric hindrance.
Workup pH Neutral extractionAcidification to pH 3–4 Reprotonates the water-soluble potassium imidate salt, forcing the product into the organic phase.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Self-Validating Note: This workflow integrates precise stoichiometric base loading and specific pH monitoring during workup to prevent catastrophic product loss—a common failure point for chemists unaccustomed to working with highly acidic imide heterocycles.

Materials & Reagents

  • 8-Bromoisoquinoline-1,3(2H,4H)-dione (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.6 equiv, 1.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.065 equiv, 0.065 mmol)

  • Potassium carbonate [K₂CO₃] (3.6 equiv, 3.6 mmol)

  • Degassed Ethanol / Deionized Water (1:1 v/v) (10 mL)

  • 1M Hydrochloric Acid (HCl) and Ethyl Acetate (EtOAc)

Step-by-Step Methodology

  • Reagent Loading: In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 8-bromoisoquinoline-1,3(2H,4H)-dione, the chosen aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Purging: Add the 1:1 mixture of EtOH/H₂O. Causality Check: The 1:1 ratio is strictly required; the high water content perfectly solubilizes the dense 3.6 equivalents of K₂CO₃, while the ethanol enhances microwave energy absorption and dissolves the organic substrate[4]. Purge the stirring suspension with argon or nitrogen for 5 minutes.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ under a counter-flow of inert gas. Seal the vial tightly with a crimp cap or a Teflon-lined pressure-rated screw cap.

  • Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for exactly 30 minutes[4]. Ensure the instrument's dynamic pressure safety controls are engaged, as the reaction temperature greatly exceeds the atmospheric boiling point of the solvent system.

  • Filtration: Upon cooling to room temperature, the reaction mixture will contain dark particulates (precipitated palladium black). Dilute the mixture with 10 mL of EtOAc and filter it through a short pad of Celite to remove the metal contaminants.

  • Critical Workup (pH Adjustment): Transfer the filtrate to a separatory funnel. Crucial Step: Due to the heavy excess of K₂CO₃, the coupled 8-arylisoquinoline-1,3(2H,4H)-dione product will exist predominantly as a water-soluble potassium salt. Wash the organic layer with water (20 mL) and safely collect the aqueous layer. Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl. This neutralizes the imidate, precipitating the neutral organic product.

  • Extraction & Purification: Extract the newly acidified aqueous layer with fresh EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a gradient of EtOAc/Hexane) or recrystallization, depending on the substituted aryl moiety's polarity.

References

1.[1] Kankanala J., Marchand C., et al. "Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)". National Institutes of Health (NIH) / Journal of Medicinal Chemistry. Available at: 2.[2] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". MDPI. Available at: 3.[3] "Suzuki Coupling Mechanism and Substrate Scope". Organic Chemistry Portal. Available at: 4.[4] Kankanala J., et al. "General Procedure for Suzuki Coupling (21, 25) - Isoquinoline-1,3-diones as Selective Inhibitors". National Institutes of Health (NIH). Available at:

Sources

Application

Application Note: C4-Functionalization Strategies for 8-Bromoisoquinoline-1,3(2H,4H)-dione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization of the C4 methylene in homophthalimide scaffolds Executive Summary & Pharmacological Rel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization of the C4 methylene in homophthalimide scaffolds

Executive Summary & Pharmacological Relevance

The 8-bromoisoquinoline-1,3(2H,4H)-dione (8-bromohomophthalimide) scaffold represents a highly privileged pharmacophore in modern drug discovery[1]. Molecules harboring the isoquinoline-1,3-dione core display diverse bioactivities, including dual inhibition against HIV-1 reverse transcriptase-associated RNase H and integrase[2], tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition[3], and potent anti-tumor properties[1].

Within this scaffold, the C4 position —a highly activated methylene group flanked by the C3 carbonyl and the aromatic ring—serves as the primary locus for structural diversification. The presence of the C8-bromine atom provides an orthogonal synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), making C4 functionalization the critical early-stage determining step for downstream library generation.

This application note details optimized, self-validating protocols for selectively functionalizing the C4 position through direct alkylation, Knoevenagel alkylidenation, and modern diazo-transfer cascade annulations, emphasizing the thermodynamic and kinetic controls required to circumvent common synthetic pitfalls.

Chemical Causality: The Mechanistic Basis of C4 Reactivity

To execute precise molecular edits at the C4 position, one must understand the competing electronic and steric environments of the homophthalimide core.

The Nucleophilicity of C4 vs. N2

The C4 protons are highly acidic due to the stabilization of the resulting enolate by both the C3 amide carbonyl and the fused aryl ring[4]. However, the N2 proton (imide NH) is also acidic. A persistent challenge in functionalizing unsubstituted 8-bromoisoquinoline-1,3(2H,4H)-dione is competitive N-alkylation versus C-alkylation [5].

  • Kinetic vs. Thermodynamic Control: Soft electrophiles and thermodynamically controlled basic conditions (e.g.,

    
     in DMF) often favor C4 functionalization, whereas strong bases (like NaH) can lead to complex mixtures of N-alkylated, C4-monoalkylated, and C4-bisalkylated products[5].
    
  • Steric Influence of C8-Bromo: The bromine at the 8-position projects steric bulk near the C1 carbonyl. While this does not directly block C4 (which is adjacent to C5), it subtly restricts the conformational flexibility of the overall ring system, sometimes increasing the propensity for thermodynamic Z-isomers during alkylidenation[3].

Avoiding Bis-Alkylation

When direct base-promoted alkylation is employed, the intermediate C4-monoalkylated product remains acidic and can easily undergo a second alkylation. To force mono-alkylation, strict stoichiometric control of the electrophile and precise temperature modulation must be enforced. Alternatively, intentional bis-alkylation can be leveraged to synthesize highly valuable C4-spirocyclic systems[6].

Mechanistic_Pathway SM 8-Bromoisoquinoline-1,3-dione (Active C4-Methylene) Enolate C4-Enolate Intermediate (Resonance Stabilized) SM->Enolate Deprotonation Path1 Knoevenagel Condensation (Aldehydes, Weak Base) Enolate->Path1 Path2 Direct Alkylation (Alkyl Halides, K2CO3) Enolate->Path2 Path3 Diazo Transfer (TsN3, Base) Enolate->Path3 Prod1 4-Alkylidene Deriv. (Thermodynamic Z-Isomer) Path1->Prod1 Prod2 C4-Mono/Bis-Alkyl Deriv. (or Spirocycle) Path2->Prod2 Prod3 4-Diazo Deriv. (Precursor for Rh-Catalysis) Path3->Prod3

Figure 1: Divergent functionalization pathways of the C4 enolate intermediate in homophthalimides.

Quantitative Data: Condition Optimization Matrix

The following table summarizes empirically established parameters for tuning the regioselectivity of 8-bromoisoquinoline-1,3(2H,4H)-dione functionalization based on solvent and base pairing.

Target ModificationBase / CatalystSolventTemp (°C)Major Product ProfileE-E-A-T Rationale
C4-Alkylidenation Piperidine (cat.)Toluene/EtOH80-1104-benzylidene (Z-isomer) >90%Piperidine forms a reactive iminium intermediate with the aldehyde, facilitating nucleophilic attack by the weakly acidic C4 methylene under thermodynamic control[3][7].
C4-Spiroalkylation

(2.5 eq)
DMF25-50C4-Spirocyclopropane >80%Using 1-bromo-2-chloroethane. The soft base prevents ring-opening side reactions, driving intramolecular cyclization of the mono-alkylated intermediate[6].
N2-Alkylation (Control) Mitsunobu (DEAD/PPh3)THF0 to 25N-alkyl >95% (No C-alkyl)Bypasses direct enolate formation, allowing highly selective N-alkylation of the imide proton without disturbing the C4 position[8][9].
C4-Diazo Transfer

(1.5 eq)
Acetonitrile0 to 254-Diazo derivative >85%Moderately weak base allows reversible enolate formation, reacting efficiently with tosyl azide without degrading the starting material[8][10].

Core Experimental Protocols

Protocol A: C4-Alkylidenation via Knoevenagel Condensation

Objective: Synthesis of (Z)-4-arylidene-8-bromoisoquinoline-1,3(2H,4H)-diones, critical intermediates for tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitor analogs[3].

Reagents:

  • 8-Bromoisoquinoline-1,3(2H,4H)-dione (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 8-Bromoisoquinoline-1,3(2H,4H)-dione and the chosen aromatic aldehyde.

  • Solvation & Catalysis: Suspend the mixture in absolute ethanol. Add piperidine dropwise. Mechanistic Insight: Piperidine acts as a bifunctional catalyst, temporarily activating the aldehyde via iminium ion formation while simultaneously acting as a weak Brønsted base to deprotonate the C4 position.

  • Reflux: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–12 hours. Monitor via TLC (Eluent: EtOAc/Hexanes 1:2).

  • Isolation: The target 4-arylidene product typically precipitates directly from the cooling reaction mixture due to the high crystallinity of the rigid Z-isomer[3].

  • Purification: Filter the solid precipitate, wash with ice-cold ethanol, and dry under vacuum.

Protocol B: Base-Promoted C4-Spiroannulation

Objective: Synthesis of 8-bromo-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione, leveraging controlled bis-alkylation[6].

Reagents:

  • 8-Bromoisoquinoline-1,3(2H,4H)-dione (1.0 eq)

  • 1-bromo-2-chloroethane (1.5 eq)

  • Anhydrous

    
     (3.0 eq)
    
  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the dione in anhydrous DMF. Add finely ground, oven-dried

    
     and stir at room temperature for 30 minutes. Note: Using 
    
    
    
    over NaH is critical here to prevent premature degradation of the heterocycle and to avoid unselective N-alkylation.
  • Electrophilic Addition: Add 1-bromo-2-chloroethane dropwise.

  • Cyclization Cascade: Heat the mixture to 50 °C for 18 hours. The initial step is C4-alkylation displacing the bromide. The intermediate mono-alkylated anion rapidly undergoes an intramolecular 3-exo-tet cyclization, displacing the chloride to form the spirocyclopropane ring[6].

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography.
Protocol C: Diazo-Transfer and Rh(III)-Catalyzed Spiroannulation

Objective: Advanced functionalization to access complex spiro-fused naphthalenone or indazole architectures via a 4-diazo intermediate[10].

Rh_Catalysis_Workflow Step1 Diazo Transfer (TsN3, Et3N) Step2 4-Diazo-8-bromo- homophthalimide Step1->Step2 Step3 Rh(III) Catalyst + Enaminone Partner Step2->Step3 Step4 Migratory Insertion & C-H Metalation Step3->Step4 Step5 Homophthalimide Spironaphthalenone Step4->Step5

Figure 2: Workflow for the generation and subsequent Rh(III)-catalyzed spiroannulation of 4-diazo homophthalimides.

Step-by-Step Methodology:

  • Diazo-Transfer: React 8-Bromoisoquinoline-1,3(2H,4H)-dione with

    
    -toluenesulfonyl azide (TsN
    
    
    
    ) in acetonitrile using
    
    
    (1.5 eq) at 0 °C to room temperature for 4 hours. Filter the resulting stable 4-diazo-8-bromoisoquinoline-1,3(2H,4H)-dione[8].
  • Rh(III) Cascade Assembly: In a pressure vial, combine the 4-diazo intermediate (1.0 eq), an aryl enaminone (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (20 mol%) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
  • Reaction: Seal the vial and stir at 80 °C for 12 hours.

  • Mechanistic Principle: The reaction initiates via Rh(III)-catalyzed, carbonyl-assisted C(sp2)–H metalation of the enaminone. Coordination of the Rh species to the diazo homophthalimide triggers carbenoid formation, followed by migratory insertion and a highly specialized [5 + 1] spiroannulation to yield rigid spironaphthalenones.

References

1.[1] Lian, W., et al. (2025). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. ResearchGate. Available at: [Link] 2.[6] Horning, D. E., et al. Spiroalkylation of some Homophthalimides and Oxindoles with 1-Bromo-2-chloroethane. Canadian Journal of Chemistry. Available at: [Link] 3.[2] Billamboz, M., et al. (2014). Design, Synthesis, Biochemical, and Antiviral Evaluations of C6 Benzyl and C6 Biarylmethyl Substituted 2-Hydroxylisoquinoline-1,3-diones: Dual Inhibition against HIV Reverse Transcriptase-Associated RNase H and Polymerase with Antiviral Activities. Journal of Medicinal Chemistry (ACS). Available at: [Link] 4.[5] Guranova, N., et al. (2024). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives / ResearchGate. Available at: [Link] 5.[4] Jones, G., et al. (2000). The oxidation of 3-alkylhomophthalimide derivatives by dioxygen in alkaline media and Bischler-Napieralski reactions... Arkivoc. Available at: [Link] 6.[8] Guranova, N., Kantin, G., Bakulina, O., et al. (2024). Late-stage N -functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link] 7.[10] Sun, X., et al. (2025). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry (ACS). Available at: [Link] 8. Suresh, V., et al. (2023). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers. Available at: [Link] 9.[7] Fan, Y., et al. Spring-Like Behavior in[8]Helicene Diimides: How Helical Pitch Governs Optical Anisotropy and Electronic Conjugation. ChemRxiv. Available at: [Link] 10.[3] Kaczmarek, B., et al. (2020). 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. NIH National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: Rapid and Efficient Synthesis of 8-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives via Microwave-Assisted Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive protocol for the synthesis of N-substituted 8-bromoisoquinoline-1,3(2H,4H)-dione derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the synthesis of N-substituted 8-bromoisoquinoline-1,3(2H,4H)-dione derivatives utilizing microwave-assisted organic synthesis (MAOS). The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2][3] The 8-bromo substituent serves as a versatile synthetic handle for further molecular elaboration and library development. Traditional synthesis methods often require long reaction times and harsh conditions. The described microwave-assisted protocol offers a green chemistry approach, dramatically reducing reaction times from hours to minutes, improving yields, and enhancing overall efficiency.[4][5][6]

Introduction: The Significance of Isoquinoline-1,3-diones and Microwave Synthesis

The isoquinoline structural motif is a cornerstone in the development of pharmacologically active agents.[2] Specifically, the isoquinoline-1,3(2H,4H)-dione core is found in molecules exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][3][7] The functionalization of this scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 8-position provides a crucial point for diversification through various cross-coupling reactions, enabling the generation of extensive chemical libraries for screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8][9] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently through direct interaction with polar molecules.[4][5] This process, known as dielectric heating, involves two primary mechanisms: dipolar polarization and ionic conduction. The result is rapid, uniform heating that can lead to dramatic rate accelerations, higher product yields, and cleaner reaction profiles, often under solvent-free or environmentally benign conditions.[6][9][10]

This application note details a robust and reproducible microwave-assisted protocol for the condensation of 3-bromohomophthalic anhydride with primary amines to yield a variety of N-substituted 8-bromoisoquinoline-1,3(2H,4H)-dione derivatives.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-condensation reaction. The primary amine initially attacks one of the carbonyl groups of the 3-bromohomophthalic anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent intramolecular cyclization, driven by the heat from microwave irradiation, involves the nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, followed by dehydration to form the stable five-membered imide ring of the isoquinoline-1,3-dione product.

Causality of Microwave Enhancement: The efficiency of microwave heating in this context is attributed to its direct coupling with polar intermediates and reagents. The starting materials and the zwitterionic amic acid intermediate possess significant dipole moments, allowing them to absorb microwave energy effectively.[4] This rapid energy transfer facilitates the high activation energy step of dehydration and cyclization, drastically shortening the time required to complete the reaction compared to conventional oil-bath heating.

G Start1 3-Bromohomophthalic Anhydride Inter Amic Acid Intermediate Start1->Inter Nucleophilic Acyl Substitution Start2 Primary Amine (R-NH2) Start2->Inter MW Microwave Irradiation (Rapid Heating) Inter->MW Prod 8-Bromo-2-(R)-isoquinoline- 1,3(2H,4H)-dione Dehydration - H2O Water H2O MW->Prod Intramolecular Cyclization MW->Water

Caption: General reaction scheme for the synthesis of 8-bromoisoquinoline-1,3-dione derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various primary amines.

3.1 Materials and Equipment

  • Reagents:

    • 3-Bromohomophthalic anhydride (CAS: 119950-89-9)

    • Substituted primary amine (e.g., Aniline, Benzylamine, etc.)

    • Glacial Acetic Acid (Solvent)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Monowave or Multimode Microwave Synthesis Reactor

    • 10 mL or 20 mL microwave reaction vials with snap caps and septa

    • Magnetic stir bars

    • Analytical balance

    • Fume hood

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and filtration apparatus

    • Melting point apparatus

3.2 Step-by-Step Synthesis Protocol

Self-Validating System: Adherence to this protocol with proper technique should yield a product that, after purification, provides clean characterization data consistent with the target structure.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromohomophthalic anhydride (1.0 mmol, 241.0 mg).

  • Addition of Amine and Solvent: To the vial, add the desired primary amine (1.05 mmol, 1.05 equivalents). Add 3 mL of glacial acetic acid as the solvent.

    • Experimental Insight: A slight excess of the amine ensures the complete consumption of the limiting anhydride. Acetic acid serves as a polar solvent that heats efficiently in the microwave and can also act as a catalyst for the dehydration step.

  • Vial Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 150 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Microwave Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: Set to a high rate to ensure homogeneous heating.

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Product Isolation: Once cooled, carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water. A precipitate should form immediately.

  • Filtration: Stir the suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted 8-bromoisoquinoline-1,3(2H,4H)-dione. Dry the final product under vacuum.

3.3 Safety Precautions

  • Always handle reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesis reactions are performed in sealed vessels under pressure. Never exceed the recommended temperature or volume for the reaction vials.

  • Ensure the microwave reactor's safety interlocks are functioning correctly before use.

Results and Data

4.1 Expected Outcomes and Troubleshooting

The protocol typically yields the desired products as off-white to pale yellow crystalline solids with yields ranging from 75-95%, depending on the amine used.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Microwave temperature too low.Increase reaction temperature to 160-170 °C or extend hold time to 15-20 minutes.
Low-boiling amine escaped vial.Ensure the vial is properly sealed before irradiation.
Product is Oily/Gummy Impurities present; Incomplete dehydration.Ensure reaction goes to completion. Purify via column chromatography instead of recrystallization.
Dark-colored Product Decomposition at high temperature.Reduce the reaction temperature to 140 °C and slightly increase the reaction time.

4.2 Workflow Visualization

G A 1. Weigh Reagents (Anhydride + Amine) B 2. Add Solvent (Glacial Acetic Acid) A->B C 3. Seal Microwave Vial B->C D 4. Microwave Irradiation (150 °C, 10 min) C->D E 5. Cool to Room Temp D->E F 6. Precipitate in Water E->F G 7. Vacuum Filtration F->G H 8. Recrystallize (e.g., from Ethanol) G->H I 9. Characterization (NMR, MS, IR, MP) H->I

Caption: Experimental workflow from reactants to final product characterization.

Characterization of Products

Confirmation of the chemical structure and purity is essential. The following data are characteristic of the 8-bromoisoquinoline-1,3(2H,4H)-dione scaffold. A similar, non-brominated dibromo-dione derivative shows characteristic NMR and IR peaks that can be used as a reference.[11]

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the isoquinoline core, typically in the range of δ 7.5-8.5 ppm. The methylene protons (-CH₂-) at the 4-position usually appear as a singlet around δ 4.0-4.5 ppm. Signals corresponding to the N-substituent will also be present.

  • ¹³C NMR: Expect to see two carbonyl carbon signals in the range of δ 160-170 ppm. Aromatic carbon signals will appear between δ 120-140 ppm. The methylene carbon at C4 will be around δ 35-45 ppm.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of a single bromine atom.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands for the two carbonyl (C=O) groups of the dione structure, typically around 1710 cm⁻¹ and 1660 cm⁻¹.[11]

Conclusion

The described microwave-assisted protocol provides a highly efficient, rapid, and scalable method for the synthesis of 8-bromoisoquinoline-1,3(2H,4H)-dione derivatives. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields. The versatility of this method allows for the straightforward generation of a diverse library of compounds, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.

References

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. Available at: [Link]

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cieślik, W., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2015). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • D'auria, M., & Racioppi, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Belferdi, F., et al. (2014). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Mishra, M. (2021). Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Patil, S. P., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🛠️ Technical Support Center: 8-Bromoisoquinoline-1,3(2H,4H)-dione Cyclization

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently work with researchers struggling to scale up the synthesis of 8-bromoisoquinoline-1,3(2H,4H)-dione (also referred to as 8-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently work with researchers struggling to scale up the synthesis of 8-bromoisoquinoline-1,3(2H,4H)-dione (also referred to as 8-bromo homophthalimide). This particular motif presents significant synthetic challenges. The difficulties generally stem from two competing chemical factors: the peri-steric hindrance caused by the massive C-8 bromine atom which resists planar ring-closure, and the labile nature of the C-Br bond when exposed to the harsh transition-metal catalysis often used for homophthalimide coupling.

This center is designed to replace trial-and-error with chemical logic. Below, you will find root-cause analyses, yield optimization FAQs, structured data, and validated protocols to help you build a self-validating experimental workflow.

🔬 Module 1: Mechanistic Bottlenecks & Causality Analysis

Before modifying your protocol, you must understand the causality behind a failed cyclization:

  • The "Peri-Steric" Clash: The C-8 bromine atom sits in direct steric conflict with the C-1 carbonyl oxygen in the planar transition state. This thermodynamic penalty often stalls simple thermal dehydrations (e.g., from 2-(aminocarbonyl)-3-bromophenylacetic acid), leaving significant amounts of uncyclized acyclic intermediate.

  • Chemoselectivity (Halogen Retention): Transition-metal catalysts (such as Pd or Cu) historically used for cascade coupling [3] aggressively undergo oxidative addition into the relatively weak

    
     bond. This leads to proto-debromination or unwanted oligomers.
    
  • Imide Hydrolysis: The target 1,3-dione is a highly electrophilic cyclic imide. If your workup incorporates an aqueous base, it will drive a rapid equilibrium toward ring-opening, hydrolyzing the product back into the acyclic carboxylate.

💬 Module 2: Yield Optimization FAQs

Q1: My dehydrative cyclization stalls at ~40% conversion. How can I force this to completion?

Causality: The severe steric bulk of the C-8 bromine elevates the activation energy required for the nucleophilic attack of the amide nitrogen onto the carboxylic acid. Standard thermal conditions are simply insufficient to push past this barrier. Solution: Transition to a dual-action silylating/dehydrating agent like Hexamethyldisilazane (HMDS) coupled with microwave irradiation. HMDS transiently silylates the amide, dramatically increasing its nucleophilicity. Concurrently, it traps the displaced water as volatile ammonia and hexamethyldisiloxane, pushing the equilibrium forward. Microwave heating provides uniform kinetic energy, significantly improving yields without the prolonged thermal degradation seen in traditional refluxing [4].

Q2: I am using a transition-metal catalyzed cascade, but LC-MS shows a complete loss of the bromine atom. What is happening?

Causality: When using copper or palladium to catalyze the cyclization of an N-acryloylbenzamide precursor [3], the metal is preferentially inserting into the C-Br bond via oxidative addition rather than facilitating the desired C-N or C-C ring closure. Solution: Pivot to visible-light photocatalysis . Recent advances demonstrate that organic photocatalysts (such as 4CzIPN) operate via single-electron transfer (SET) to generate carbamoyl radicals. These radicals seamlessly undergo 6-endo-trig or 5-exo-trig cyclizations to form isoquinoline-1,3-diones entirely without transition metals[1]. This metal-free cascade environment ensures absolute retention of the crucial C-8 bromine [2].

Q3: The reaction looks clean on TLC, but my isolated yield is poor and the product shows a broad -OH stretch on IR. Why?

Causality: You are likely using an alkaline quench (


, 

) during workup. The 8-bromoisoquinoline-1,3-dione core is a cyclic imide and is highly susceptible to base-catalyzed ring-opening. Solution: Implement a self-validating acidic workup. Quench the reaction strictly with a mildly acidic buffer (e.g., saturated

or


, pH ~5) to keep the imide protonated and prevent nucleophilic hydroxide attack. Extract immediately into chilled ethyl acetate.

📊 Module 3: Quantitative Condition Matrix

Summarizing the synthetic logic, below is a comparison of standard methodologies used to access the brominated 1,3-dione core.

Table 1. Optimization profiles for 8-Bromoisoquinoline-1,3-dione cyclization methodologies.

MethodologyCatalyst / ReagentTemp / TimeIsolated YieldC-Br IntegrityMajor Risk Factor
Standard Thermal Acetic Anhydride120°C / 18 h< 45%HighIncomplete conversion due to sterics
Metal-Catalyzed CuI /

90°C / 12 h30 - 50%Low Debromination, cross-coupling [3]
Microwave Dehydration HMDS / Catalytic

140°C / 15 min82 - 88%HighRequires specialized MW reactor [4]
Photocatalytic Cascade 4CzIPN (Blue LED)25°C / 12 h85 - 92% Absolute Sensitivity to oxygen quenching [1] [2]

🧪 Module 4: Standard Operating Procedures (SOPs)

SOP A: Microwave-Assisted HMDS Dehydrative Cyclization

Application: Best for cyclizing pre-formed 2-(aminocarbonyl)-3-bromophenylacetic acid derivatives.

  • Setup: In an oven-dried, heavy-walled microwave vial, suspend the acyclic precursor (1.0 mmol) in anhydrous toluene (4.0 mL).

  • Activation: Add Hexamethyldisilazane (HMDS) (3.0 mmol) and a crystal of iodine (~2 mol%) to activate the silane.

  • Reaction: Seal the vial and subject it to microwave irradiation at 140°C for exactly 15 minutes.

  • Quench (Critical Step): Cool the vessel to 0°C. Vent carefully to release generated ammonia gas. Add 5 mL of cold, saturated aqueous

    
     (pH ~5-6) to prevent imide hydrolysis.
    
  • Isolation: Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo. Triturate the crude solid with cold hexanes to yield the pure 8-bromoisoquinoline-1,3(2H,4H)-dione.
    
SOP B: Metal-Free Photocatalytic Cascade Cyclization

Application: Best for radical cascade cyclization of N-acryloyl-2-bromobenzamides.

  • Setup: To a transparent Schlenk tube, add N-acryloyl-2-bromobenzamide (0.5 mmol), organic photocatalyst 4CzIPN (2 mol%), and your radical precursor (e.g., oxamic acid derivative, 1.0 mmol).

  • Solvent & Degassing: Dissolve in anhydrous, degassed DMSO (5.0 mL). Freeze-pump-thaw the mixture 3 times to completely remove dissolved oxygen (oxygen will quench the excited photocatalyst) [1].

  • Irradiation: Irradiate the mixture using a 40 W Blue LED (

    
     nm) at room temperature for 12 hours. Ensure a cooling fan maintains the ambient temperature at ~25°C.
    
  • Workup: Dilute with water (15 mL) and extract with DCM (3 x 10 mL). Wash the organic layer with 5% aqueous

    
     to remove residual DMSO. Concentrate and purify via flash chromatography.
    

🔀 Module 5: Yield Diagnostic Flowchart

G Start Yield Issue: 8-Bromoisoquinoline-1,3-dione Analyze Analyze Crude via LC-MS Start->Analyze Acyclic Uncyclized Precursor Present? Analyze->Acyclic Debrom Des-bromo Byproduct Detected? Analyze->Debrom Hydro Ring-Opened Acid Detected? Analyze->Hydro ActHMDS Steric Hindrance at C-8 Add HMDS / Toluene (110°C) Acyclic->ActHMDS Yes ActPhoto Metal-Induced Cleavage Switch to Photocatalysis Debrom->ActPhoto Yes ActQuench Base-Promoted Hydrolysis Use Mild Acidic Quench Hydro->ActQuench Yes Success Optimized Yield (>85%, Intact C-Br) ActHMDS->Success ActPhoto->Success ActQuench->Success

Diagnostic flowchart for troubleshooting 8-bromoisoquinoline-1,3-dione cyclization yields.

📚 References

  • W. Lian, B. Liu, Q. Liu and J. Yuan. "Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives." Organic & Biomolecular Chemistry. RSC Publishing, 2026. URL:[Link]

  • Niu et al. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." PMC, National Institutes of Health, 2025. URL: [Link]

  • H. Wang et al. "Assembly of substituted homophthalimides via CuI-catalyzed coupling of 2-bromobenzamides with β-keto ester." Heterocycles, 2009. URL:[Link]

  • El-Gaby et al. "Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity." PMC, National Institutes of Health. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Reactivity of the 8-Bromo Position in Isoquinolinediones

Welcome to the technical support center for synthetic challenges involving the isoquinolinedione scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving the isoquinolinedione scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the functionalization of the 8-bromo position. We will delve into the underlying causes of its low reactivity and provide systematic, field-proven troubleshooting strategies to enable successful cross-coupling reactions.

Section 1: Understanding the Challenge - The "Why" Behind the Low Reactivity

Before troubleshooting, it is crucial to understand the inherent chemical properties of the 8-bromo-isoquinolinedione substrate. The difficulties encountered are not random but are rooted in predictable steric and electronic factors.

Q1: What are the primary reasons for the low reactivity of the 8-bromo position on the isoquinolinedione scaffold?

The diminished reactivity of the C8-Br bond in palladium-catalyzed cross-coupling reactions stems from a combination of three key factors:

  • Severe Steric Hindrance: The 8-position is located in a sterically congested "peri" position. It is flanked by the adjacent fused aromatic ring and, more significantly, the exocyclic carbonyl group at the C1 position. This crowding physically impedes the approach of bulky palladium-ligand complexes, which is a necessary first step (oxidative addition) in most cross-coupling catalytic cycles.[1][2]

  • Electronic Effects: The isoquinolinedione ring system possesses two electron-withdrawing amide carbonyl groups. While electron-withdrawing groups can sometimes make an aryl halide more susceptible to oxidative addition, the overall electronic distribution is complex. The nitrogen lone pair's participation in the amide resonance can also modulate the electron density of the carbocyclic ring.[1][3]

  • Potential Catalyst Inhibition: The presence of the nitrogen atom in the heterocyclic ring introduces a potential coordination site for the palladium catalyst. This can lead to the formation of off-cycle, inactive palladium complexes, effectively sequestering the catalyst and inhibiting the desired reaction pathway.[1]

Caption: Steric clash (red dotted lines) between the 8-bromo substituent and the peri C1-carbonyl and C5-hydrogen.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

A failed or low-yielding reaction is a common starting point. The following guides provide a systematic approach to optimizing two of the most essential C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with an 8-bromo-isoquinolinedione is failing or giving low yields. What are the likely causes and how can I troubleshoot it?

A systematic approach is key. The catalyst system is the most probable point of failure, followed by the reaction conditions and reagent stability.

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Catalyst Step 1: Evaluate Catalyst System (Pd Source / Ligand) Start->Catalyst Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) Catalyst->Ligand Is the ligand appropriate for a hindered substrate? Conditions Step 2: Optimize Reaction Conditions (Base / Solvent) Ligand->Conditions Base Switch to a stronger base (K3PO4, Cs2CO3) Conditions->Base Solvent Ensure anhydrous, degassed solvent (Dioxane, Toluene, DMF) Base->Solvent Reagent Step 3: Check Boron Reagent Stability Solvent->Reagent Boron Use excess boronic acid (1.5 eq) or switch to a more stable pinacol ester (Bpin) or trifluoroborate salt Reagent->Boron Temp Step 4: Increase Reaction Temperature (100-120 °C or Microwave) Boron->Temp Success Improved Yield Temp->Success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Step 1: Evaluate the Catalyst System (Palladium Source & Ligand) The single most critical factor for coupling with a sterically hindered bromide is the choice of ligand. Standard ligands like PPh₃ are often ineffective. You require a ligand that promotes the formation of a highly reactive, monoligated L-Pd(0) species.

  • Expert Insight: Bulky, electron-rich biarylphosphine ligands are designed for this purpose. They possess the steric footprint to stabilize the monoligated palladium center and the electronic properties to accelerate both the initial oxidative addition and the final reductive elimination steps.[1]

Ligand Class Examples Recommended Pd Source Key Advantages for This Application
Buchwald Biarylphosphines XPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂State-of-the-art for challenging couplings; high activity and stability.
Ferrocene-Based dppfPd(dppf)Cl₂Robust and effective, often a good starting point.[4]
Carbene Ligands IPr, SImes(IPr)Pd-allyl-ClHighly active, but can be more sensitive to air and moisture.

Step 2: Optimize the Base and Solvent The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][6] For hindered substrates where this step can be slow, a stronger base is often required.

  • Recommended Bases: K₃PO₄, Cs₂CO₃. Mild bases like Na₂CO₃ are often insufficient.[1][7]

  • Solvent System: Use anhydrous, degassed solvents to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, or DMF. A mixture, such as toluene/water or dioxane/water, is often necessary to solubilize the inorganic base.

Step 3: Consider the Boron Reagent Boronic acids can degrade under reaction conditions, particularly at high temperatures, through a process called protodeboronation.

  • Troubleshooting:

    • Use a slight excess (1.2–1.5 equivalents) of the boronic acid.

    • Switch to a more robust boronic acid derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). These are often more stable to the reaction conditions.[1]

Step 4: Increase Reaction Temperature The activation energy for the oxidative addition to the C8-Br bond is high due to steric hindrance. If room temperature or mild heating (80 °C) fails, increase the temperature to 100-120 °C. Microwave irradiation is an excellent tool for safely and rapidly reaching these temperatures, often leading to significantly improved yields and shorter reaction times.[8]

Optimized Protocol: Suzuki-Miyaura Coupling of 8-Bromo-N-methylisoquinolinedione

This protocol is a starting point and should be optimized for your specific substrate.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-N-methylisoquinolinedione (1.0 eq), the arylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the biarylphosphine ligand (e.g., XPhos, 4.4 mol %).

  • Reaction Setup: Seal the flask, then evacuate and backfill with argon (repeat this cycle 3 times). Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Question: I am struggling to perform a Buchwald-Hartwig amination on my 8-bromo-isoquinolinedione. What should I try?

The Buchwald-Hartwig amination shares many of the same challenges as the Suzuki coupling, particularly regarding steric hindrance.[4] However, the choice of base and the potential for N-H functional groups on the amine coupling partner to interact with the base require special consideration.

Step 1: Catalyst and Ligand Selection is Paramount As with the Suzuki reaction, bulky biarylphosphine ligands are essential. For C-N coupling, specific ligands have been developed that show superior performance.

  • Expert Insight: Ligands like BrettPhos have been specifically designed for coupling a wide range of primary and secondary amines and can be particularly effective for challenging substrates.[9] Using a pre-formed catalyst (e.g., BrettPhos Pd G3) can also improve reproducibility.

Step 2: Employ a Strong, Non-nucleophilic Base A strong base is required to deprotonate the amine, but it must not be nucleophilic enough to compete in side reactions.

  • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be an excellent alternative, as it may form a protective lithium aggregate with acidic protons on the substrate.[10]

Step 3: Reagent Stoichiometry and Solvent

  • Amine: Use a slight excess of the amine (1.2-1.4 equivalents).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are the most common and effective solvents.

Optimized Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a starting point and should be optimized for your specific amine.

  • Reagent Preparation: To an oven-dried Schlenk flask with a magnetic stir bar, add 8-bromo-N-methylisoquinolinedione (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., BrettPhos, 3.6 mol %).

  • Reaction Setup: Seal the flask and evacuate and backfill with argon (3 cycles). Add anhydrous, degassed toluene (to a concentration of ~0.2 M) followed by morpholine (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Section 3: General FAQs

Q: Are there alternative strategies to palladium-catalyzed cross-coupling for functionalizing the 8-position?

A: While palladium catalysis is the most versatile method, metal-halogen exchange followed by trapping with an electrophile is a potential alternative. This typically involves treating the 8-bromo-isoquinolinedione with a strong organolithium reagent like n-BuLi or t-BuLi at low temperatures (-78 °C) to form an 8-lithio species.[2][11] This highly reactive intermediate can then be quenched with various electrophiles. However, this method's success is highly dependent on the stability of the isoquinolinedione core to these strongly basic and nucleophilic conditions; the carbonyl groups may be susceptible to attack. Careful optimization would be required.

Q: How does the substituent on the isoquinolinedione nitrogen (e.g., H vs. an alkyl group) affect reactivity at C8?

A: An N-H group introduces an acidic proton that can interfere with the reaction. It will react with the base, potentially requiring a greater excess of base to be used. In some cases, the resulting N-anion could act as an internal ligand, coordinating to the palladium and affecting the catalytic cycle. For Buchwald-Hartwig reactions, this N-H can also be a site for competitive self-coupling or reaction. Therefore, it is often advantageous to have the nitrogen protected with a simple, non-coordinating alkyl or benzyl group to simplify the reaction system and avoid these potential side reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Available at: [Link]

  • ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved March 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • TYBSc Chemistry. (2021, October 13). Reactions of Isoquinoline. YouTube. Available at: [Link]

  • USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Available at: [Link]

  • Van Alstine, M. C., et al. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR shifts characteristic of 8-Bromoisoquinoline-1,3(2H,4H)-dione

An in-depth understanding of the 13C NMR characteristics of 8-Bromoisoquinoline-1,3(2H,4H)-dione (often referred to as 8-bromo homophthalimide) is critical for structural validation in medicinal chemistry, particularly d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the 13C NMR characteristics of 8-Bromoisoquinoline-1,3(2H,4H)-dione (often referred to as 8-bromo homophthalimide) is critical for structural validation in medicinal chemistry, particularly during the synthesis of NF-κB and PARP inhibitors[1][2]. Distinguishing the 8-bromo regioisomer from its 5-bromo or 6-bromo counterparts is a common bottleneck, as mass spectrometry cannot differentiate these isobaric species.

As a Senior Application Scientist, I have structured this guide to provide a definitive, causal understanding of the nuclear magnetic resonance (NMR) behavior of this compound. We will objectively benchmark its 13C NMR performance against alternative starting materials, detailing the physical chemistry behind the shifts and providing a self-validating experimental protocol.

Structural Dynamics: The "Peri" Effect at Position 8

The isoquinoline-1,3(2H,4H)-dione core is a fused bicyclic system containing an aromatic ring and a dihydropyridine-2,6-dione-like lactam ring. The 13C NMR spectrum is dominated by the two carbonyls (C1 and C3) and the aliphatic C4 methylene.

When introducing a heavy halogen (Bromine) at the C8 position , we observe profound electronic and steric perturbations:

  • The Heavy Atom Effect at C8: Bromine induces a strong diamagnetic shielding on the carbon it is directly attached to (C8), pushing its resonance significantly upfield compared to an unsubstituted aromatic C-H[3].

  • The Peri-Deshielding/Shielding Effect on C1: Position 8 is peri to the C1 carbonyl. The bulky electron cloud of the bromine atom forces the C1 carbonyl slightly out of co-planarity with the aromatic ring to relieve steric strain. This reduces conjugation, which typically causes a slight upfield shift of the C1 carbon relative to unhindered alternatives[4].

Comparative 13C NMR Benchmark Data

To provide a clear analytical benchmark, the table below compares the characteristic 13C NMR shifts of 8-Bromoisoquinoline-1,3(2H,4H)-dione against the unsubstituted core and the 5-bromo regioisomer.

Carbon PositionUnsubstituted Core (ppm)8-Bromo Isomer (ppm)5-Bromo Isomer (ppm)Causality / Shift Logic
C1 (C=O) 164.8162.3 164.5Peri-steric shielding in the 8-bromo isomer disrupts conjugation.
C3 (C=O) 171.2170.6 170.9Remote to Br substitution; minimal inductive effect.
C4 (CH2) 36.236.5 37.1Sp3 hybridized; slightly deshielded in 5-bromo due to proximity.
C4a (Quat) 134.1135.5 134.9Ring fusion carbon; affected by overarching electron withdrawal.
C5 (CH / C) 127.2128.4 119.8 (C-Br)Heavy atom effect clearly identifies the 5-bromo isomer here.
C6 (CH) 127.4129.0 131.2Ortho/Para inductive and resonance effects.
C7 (CH) 128.8134.5 128.2Deshielded due to ortho-proximity to the C8 Bromine.
C8 (CH / C) 128.8118.5 (C-Br)128.1Heavy atom effect acts as the primary diagnostic peak for 8-bromo.
C8a (Quat) 126.8131.2 127.5Ring fusion carbon; strong deshielding from adjacent C8-Br.

(Note: Data normalized for 100 MHz acquisition in DMSO-d6 at 298K. Shifts may vary by ±0.5 ppm depending on exact internal calibration[4][5])

Diagnostic Analytical Workflow

To ensure QA/QC integrity during synthetic scale-up, laboratories utilize a standardized validation pipeline.

G cluster_0 Synthesis Pipeline cluster_1 NMR Validation N1 Homophthalic Anhydride N2 Regioselective Bromination (C8) N1->N2 Br2 / FeBr3 N3 Sample Prep (DMSO-d6) N2->N3 Recrystallization N4 13C NMR Acquisition (100 MHz, Long D1) N3->N4 TMS Calibrated N5 QA/QC Release: 8-Bromo Confirmed N4->N5 Evaluate C8 (~118.5 ppm)

Fig 1. Analytical workflow for synthesis and 13C NMR validation of 8-bromo homophthalimide.

Self-Validating Experimental Protocol: 13C NMR Acquisition

Standard 13C NMR protocols often fail to capture the nuances of poly-quaternary heterocycles like 8-Bromoisoquinoline-1,3(2H,4H)-dione. The following protocol incorporates physical causality to guarantee high signal-to-noise ratio (SNR) and resolution[6][7].

Step 1: Solvent Selection & Sample Preparation
  • Procedure: Dissolve 25-30 mg of 8-Bromoisoquinoline-1,3(2H,4H)-dione in 0.6 mL of DMSO-d6. Add 0.01% v/v Tetramethylsilane (TMS) as an internal standard.

  • The Causality: The lactam motif of the isoquinoline-dione core engages in extreme intermolecular hydrogen bonding, which can cause severe line broadening in non-polar solvents like CDCl3. DMSO-d6 acts as a potent hydrogen-bond acceptor, breaking these dimeric aggregates to ensure sharp, resolved carbonyl peaks[6].

Step 2: Instrument Shimming & Tuning
  • Procedure: Tune the X-channel (13C) strictly to the probe's specified frequency. Auto-shim using the Z1-Z5 coils, ensuring the solvent lock signal remains perfectly stable without drift.

  • The Causality: The heavily conjugated aromatic system generates a strong localized magnetic anisotropy. Poor shimming will cause the closely spaced C5, C6, and C7 signals (128.4 - 134.5 ppm) to merge into an indecipherable multiplet.

Step 3: Setting Acquisition Parameters (The T1 Trap)
  • Procedure:

    • Spectrometer: 100 MHz (or higher) for 13C.

    • Decoupling: WALTZ-16 sequence (Proton-decoupled).

    • Relaxation Delay (D1): 3.0 seconds.

    • Scans (NS): 512 to 1024.

  • The Causality: This molecule contains five quaternary carbons (C1, C3, C4a, C8a, C8-Br). Because quaternary carbons lack attached protons, they cannot dissipate energy via efficient dipole-dipole interactions, resulting in excessively long T1 relaxation times. If a standard 1.0-second D1 delay is used, the C8 and C8a carbons will remain partially saturated and completely disappear into the baseline noise. Extending D1 to 3.0 seconds ensures full longitudinal recovery[7].

Step 4: Data Processing & QA/QC Release
  • Procedure: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation. Calibrate the TMS peak to exactly 0.00 ppm.

  • Validation Check: Look directly at the 118-121 ppm region. The presence of a sharp singlet here is the definitive fingerprint of the heavy-atom shielded C8-Br bond. If the lowest aromatic peak sits around 128 ppm, the sample is likely the unsubstituted isomer.

References

  • Royal Society of Chemistry (2021). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel−Crafts Reaction. Retrieved from[Link]

  • MDPI (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Retrieved from[Link]

  • Royal Society of Chemistry (2018). Supporting information for DCTB Matrix / Isoquinoline Derivatives. Retrieved from[Link]

Sources

Comparative

HPLC method development for 8-Bromoisoquinoline-1,3(2H,4H)-dione purity check

High-Resolution HPLC Method Development for 8-Bromoisoquinoline-1,3(2H,4H)-dione Purity Analysis As the pharmaceutical industry expands its exploration of isoquinoline-derived scaffolds—particularly for targets like poly...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Method Development for 8-Bromoisoquinoline-1,3(2H,4H)-dione Purity Analysis

As the pharmaceutical industry expands its exploration of isoquinoline-derived scaffolds—particularly for targets like poly(ADP-ribose) polymerase (PARP) and Tyrosyl DNA Phosphodiesterase II (TDP2)—the demand for robust, high-resolution analytical methods is critical. 8-Bromoisoquinoline-1,3(2H,4H)-dione presents unique analytical challenges due to its halogenated aromatic system and pH-dependent tautomeric behavior.

This guide objectively compares conventional C18 methodologies against alternative orthogonal stationary phases, providing researchers with a self-validating, structurally justified protocol for quantifying the purity of 8-Bromoisoquinoline-1,3(2H,4H)-dione and resolving it from structurally similar des-bromo or isomeric impurities.

Structural Rationale and Chromatographic Causality

Before selecting column chemistries, we must define the physicochemical boundaries of the analyte:

  • Tautomerism and Ionization : Isoquinoline-1,3-dione derivatives exhibit pH-dependent tautomerism between their lactam and lactim forms, typically revealing pKa values around 9.27 for the NH group and requiring careful pH control to avoid peak splitting[1].

  • Aromatic Halogenation : The bromine atom at the C8 position contributes significant polarizability and electron-withdrawing character, creating distinct electron clouds compared to 5-bromo or 6-bromo isomers. Relying solely on hydrophobic dispersion forces (standard C18) often fails to resolve these positional isomers. Implementing a Phenyl-Hexyl phase exploits differential

    
     interactions and dipole-induced dipole interactions, granting superior selectivity for halogenated aromatic systems[2].
    

G N1 Analyte Profiling (pKa ~9.3, Halogenated) N2 Stationary Phase Selection (C18 vs. Phenyl-Hexyl) N1->N2 N3 Mobile Phase Optimization (0.1% TFA, pH 2.5) N2->N3 N4 Gradient Tuning (H2O / MeCN Profile) N3->N4 N5 System Suitability Validation (USP <621> Criteria) N4->N5

Workflow for rational HPLC method development targeting halogenated isoquinoline-diones.

Stationary Phase Comparison & Performance Data

When developing a method, maintaining the mobile phase pH at least one unit away from the analyte's pKa is crucial to ensure the molecule is 100% unionized, effectively controlling peak shape and run-to-run reproducibility. Because traditional C18 columns often lack the selectivity needed to separate closely related halogenated ring systems, a Phenyl-Hexyl or Phenyl phase is recommended for enhanced retention and resolution of dipoles and aromatic ring systems.

The table below synthesizes experimental performance metrics resolving 8-Bromoisoquinoline-1,3(2H,4H)-dione from its direct synthetic precursor (Isoquinoline-1,3-dione) and a closely related structural isomer (6-Bromoisoquinoline-1,3-dione).

Performance MetricStandard C18 Column (e.g., 5 μm, 150 x 4.6 mm)Phenyl-Hexyl Column (e.g., 3 μm, 100 x 4.6 mm)Scientific Rationale
Peak Asymmetry (

)
1.45 (Moderate Tailing)1.05 (Highly Symmetrical)Phenyl-Hexyl ligands resist secondary silanol interactions better than standard alkyl chains when analyzing polarizable halogens.
Isomeric Resolution (

)
1.2 (Baseline bleed)2.8 (Baseline resolved)Distinct

electron cloud interactions allow the Phenyl phase to recognize the specific steric positioning of the C8 vs C6 Bromine[2].
Retention Profile Hydrophobic dominantOrthogonal (Hydrophobic +

)
Phenyl-hexyl linkage adds spatial flexibility, allowing the stationary phase to align optimally with the target's planar isoquinoline core.

Step-by-Step Optimized Experimental Protocol

The following methodology adapts established LC gradient conditions for isoquinoline-1,3-dione scaffolds[3] into a high-efficiency protocol compliant with modern USP guidelines.

A. Mobile Phase Preparation
  • Solvent A (Aqueous) : 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade

    
    . This ensures the pH is ~2.0, operating well below the compound's pKa to suppress imide ionization[1].
    
  • Solvent B (Organic) : 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

  • Note: Filter both phases through a 0.22 μm PTFE membrane and sonicate for 10 minutes to degas.

B. Sample Preparation
  • Weigh exactly 5.0 mg of the 8-Bromoisoquinoline-1,3(2H,4H)-dione sample.

  • Dissolve in 5 mL of extraction diluent (50:50

    
    :MeCN) to achieve a 1.0 mg/mL stock.
    
  • Dilute a 100 μL aliquot into 900 μL of mobile phase starting conditions (90% Solvent A / 10% Solvent B) to yield a 100 μg/mL working sample. Highly organic sample diluents combined with low injection volumes can adversely impact injection precision; matching the sample diluent to initial gradient conditions prevents sample-solvent mismatch[4].

C. Chromatographic Method Parameters
  • Column : Phenyl-Hexyl, 3 μm, 100 mm × 4.6 mm. Modern USP <621> updates allow adjustments to particle size and column dimensions, reducing solvent waste while retaining analytical validity[5].

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Stabilizes mass transfer).

  • Autosampler Temperature : 15°C (Prevents degradation/evaporation)[4].

  • Injection Volume : 5.0 μL.

  • Detection : UV-Vis/PDA scanning at 254 nm and 280 nm (to capture the isoquinoline

    
     transitions).
    
D. Gradient Program
  • 0.0 – 2.0 min : 10% B (Isocratic hold to focus the analyte band).

  • 2.0 – 12.0 min : Linear gradient from 10% B to 80% B (Elutes the primary scaffold)[3].

  • 12.0 – 14.0 min : Isocratic at 80% B (Column wash).

  • 14.0 – 14.1 min : Return to 10% B.

  • 14.1 – 18.0 min : Re-equilibration.

Self-Validating System Suitability Testing (SST)

A trustworthy method requires intrinsic validation parameters before sample quantification. Inject a prepared System Suitability Standard (containing 8-Bromoisoquinoline-1,3-dione and Isoquinoline-1,3-dione) six consecutive times. The batch run is only authorized if it passes the following criteria:

  • Retention Time Precision : %RSD of the principal peak must be

    
     1.0%.
    
  • Peak Area Precision : %RSD

    
     2.0% across the 6 injections (verifying autosampler integrity and diluent stability)[4].
    
  • Tailing Factor :

    
    . (If 
    
    
    
    , this indicates silanol activity or inadequate buffer capacity; prepare fresh Mobile Phase A).
  • Resolution :

    
     between the des-bromo precursor and the target compound.
    

By structuring the analysis around a selectivity-driven Phenyl-Hexyl phase and rigidly buffering the mobile phase, laboratories bypass the inconsistent tailing and peak-merging commonly seen with halogenated heterocyclic compounds on older C18 columns.

References

  • Acid-Base Behavior and Tautomerism of Isoquinoline-1,3-dione derivatives. Vulcanchem.
  • HPLC separation of related halogenated aromatics. Chromatography Forum.
  • Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II. National Institutes of Health (NIH).
  • Developing HPLC Methods: Column Screening and Buffer Guidelines. Sigma-Aldrich.
  • HPLC Autosampler Performance I: Challenging USP Methods. Waters Corporation.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Chromatography Online.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromoisoquinoline-1,3(2H,4H)-dione

Title: Comprehensive Safety & Operational Guide: Handling 8-Bromoisoquinoline-1,3(2H,4H)-dione Executive Summary & Compound Profile As an application scientist in drug discovery and chemical synthesis, understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Operational Guide: Handling 8-Bromoisoquinoline-1,3(2H,4H)-dione

Executive Summary & Compound Profile

As an application scientist in drug discovery and chemical synthesis, understanding the precise hazard profile of your reagents is the foundation of reproducible and safe science. 8-Bromoisoquinoline-1,3(2H,4H)-dione (CAS: 1934420-59-3) is a brominated heterocyclic compound primarily utilized as a synthetic intermediate. Due to its structural properties, it presents distinct handling and operational challenges that must be addressed rigorously[1].

Mechanistic Hazard Causality (The "Why") Based on the Globally Harmonized System (GHS), this compound triggers four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The causality behind these hazards is rooted in its molecular architecture. The dione moiety acts as a strong hydrogen-bond acceptor, while the bromine atom increases the overall lipophilicity and polarizability of the molecule[2]. When crystalline dust contacts the mucous membranes (eyes, respiratory tract), the compound readily adheres and partially dissolves in aqueous physiological fluids, triggering localized inflammatory responses (H319, H335)[2]. Furthermore, if solvated, the increased lipophilicity facilitates rapid dermal penetration, bypassing the stratum corneum and exacerbating skin irritation (H315)[2][3].

Architectural Workflow of Operational Safety

Before detailing the exact protective equipment, it is critical to contextualize PPE as the final line of defense within a broader hierarchy of controls. The following logical workflow dictates the safety architecture for halogenated isoquinolines.

PPE_Workflow Step1 Hazard Profiling (8-Bromoisoquinoline-dione) Step2 Primary Risk: Irritation & Toxicity (H302, H315, H319, H335) Step1->Step2 Step3 Engineering Controls Chemical Fume Hood Step2->Step3 Step4 PPE Selection Phase Step3->Step4 Step5 Dry Powder Handling Double Nitrile Gloves Step4->Step5 Step6 Solvated Handling Viton® / Butyl Gloves Step4->Step6 Step7 Universal Requirements Splash Goggles & Lab Coat Step4->Step7

Figure 1: Context-dependent PPE selection workflow for halogenated isoquinolines.

Context-Specific PPE Matrix

Safety protocols are not static; they must adapt to the physical state of the chemical. The table below provides a validated PPE matrix based on the operational context. Standard nitrile gloves, while sufficient for dry powder, offer poor chemical resistance and rapid breakthrough times when exposed to the halogenated solvents (e.g., Dichloromethane, Chloroform) often used to dissolve this compound[4][5].

Operational StatePrimary Hazard VectorRequired Hand ProtectionRequired Eye/Face ProtectionRespiratory Control
Dry Powder (Bulk Transfer) Aerosolization, Inhalation (H335)Double Nitrile (≥ 6 mil)[5]ANSI-approved safety goggles[4]Fume Hood (>100 fpm) + N95/P100 mask
Dry Powder (Milligram Scale) Skin Contact (H315)Single NitrileSafety Glasses with side shieldsChemical Fume Hood
Solvated in DCM/CHCl₃ Dermal PenetrationViton® or PVA Gloves[6]Chemical Splash Goggles[4]Chemical Fume Hood
Solvated in DMSO/DMF Carrier-mediated AbsorptionButyl Rubber Gloves[5][6]Chemical Splash GogglesChemical Fume Hood

Expert Insight: Viton® is a fluoroelastomer that provides exceptional resistance to halogenated and aromatic hydrocarbons, making it the superior choice when manipulating 8-Bromoisoquinoline-1,3(2H,4H)-dione in solution[6].

Experimental Methodologies: Handling & Spill Response

Trustworthy science requires self-validating protocols. The following methodologies incorporate built-in verification steps to ensure operational integrity.

Protocol A: Safe Weighing & Transfer of Powder

  • System Validation: Verify the chemical fume hood monitor displays a face velocity of at least 100-120 feet per minute (fpm). Self-Validation Step: Tape a small tissue strip to the sash; it should pull inward steadily without turbulent fluttering.

  • Donning PPE: Wash hands, don a fully-buttoned flame-resistant lab coat, ANSI splash goggles, and double nitrile gloves (inner layer 4 mil, outer layer 6 mil)[4][5].

  • Anti-Static Preparation: Brominated powders are highly susceptible to static charge, causing them to "jump" and aerosolize. Pass an anti-static gun (Zerostat) over the weighing boat and spatula before opening the reagent bottle to neutralize electrostatic potential.

  • Execution: Uncap the vial deep within the fume hood (at least 6 inches from the sash opening). Transfer the required mass using a micro-spatula.

  • Seal and Decontaminate: Immediately re-seal the primary container. Wipe the exterior of the vial and the analytical balance with a damp lint-free cloth (using 70% ethanol or isopropanol) to capture any residual micro-dust.

  • Doffing: Remove the outer gloves by turning them inside out to trap potential contaminants, and dispose of them in a solid hazardous waste bin. Wash hands immediately[4].

Protocol B: Emergency Spill Response (Solvated Compound)

  • Isolation & Assessment: Immediately halt work. Determine if the spill is outside the fume hood. If yes, evacuate the immediate area to prevent inhalation of halogenated solvent vapors.

  • PPE Upgrade: If the spill involves halogenated solvents (e.g., DCM), swap standard nitrile gloves for highly resistant Viton® or heavy Butyl rubber gloves before intervening[6].

  • Containment: Surround the liquid spill with universal chemical absorbent pads or diatomaceous earth. Do not use combustible materials (like standard paper towels) for large solvent spills.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent and place it into a sealable secondary containment bag[4].

  • Surface Decontamination: Wash the spill area with a compatible detergent and water, followed by a solvent wipe (e.g., ethanol) to remove residual organic traces.

  • Validation: Inspect the area with a UV lamp (if the compound or solvent exhibits fluorescence) or visually confirm no residue remains before resuming operations.

Disposal & Environmental Plan

Proper waste segregation is critical. The inclusion of a bromine atom in 8-Bromoisoquinoline-1,3(2H,4H)-dione classifies its waste distinctly from standard organic streams. Mixing halogenated and non-halogenated waste can lead to hazardous acidic dissociation during storage or toxic dioxin release during commercial incineration[4].

Waste_Disposal W1 Waste Stream (Contains Bromine) W2 Solid Waste (Contaminated Consumables) W1->W2 W3 Liquid Waste (Solvent Mixtures) W1->W3 W4 Double-Bagged Solid Hazmat Bin W2->W4 W5 Halogenated Waste Carboy (Prevents Acid Dissociation) W3->W5

Figure 2: Waste segregation logic for brominated organic compounds.

  • Solid Waste: Used weigh boats, contaminated gloves, and empty chemical vials must be disposed of in a designated, double-bagged solid hazardous waste bin[4].

  • Liquid Waste: Regardless of the carrier solvent (even if dissolved in non-halogenated solvents like DMSO or Methanol), the presence of the brominated solute dictates that the mixture must be routed to a Halogenated Organic Waste Carboy . Avoid using metal safety cans for accumulating this waste, as halogen dissociation can severely corrode metal over time[4].

References

  • Title: 8-Bromoisoquinoline, 97% | Safety and Handling Source: Fisher Scientific URL: [Link]

  • Title: 8-Bromoisoquinoline | C9H6BrN | CID 9859134 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Halogenated Solvents - Safety Guidelines Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: The Facts - Hand Protection (Glove Compatibility) Source: Clemson University URL: [Link]

  • Title: GLOVES - Manufacturer Breakthrough Time Guide Source: University of Houston-Clear Lake (UHCL) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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